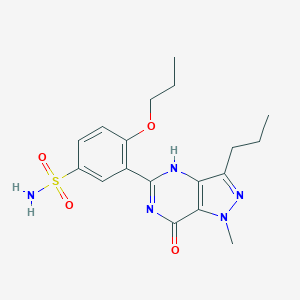
N-desalkyludenafil
Übersicht
Beschreibung
N-desalkyludenafil is a compound that may arise as a metabolite in the biotransformation process of drugs, similar to how N-desalkylpropafenone is derived from propafenone through metabolic pathways involving cytochrome P450 enzymes (CYP1A2 and CYP3A) (Botsch et al., 1993). Though specific literature on N-desalkyludenafil is scarce, insights can be gained from analogous compounds and general principles of organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions mediated by enzymes or chemical reagents. For example, the production of active metabolites like N-desalkylpropafenone involves N-dealkylation, which is catalyzed by CYP1A2 and CYP3A enzymes (Botsch et al., 1993). Similar synthetic routes may apply to N-desalkyludenafil, with specific conditions tailored to achieve the desired molecular structure.
Molecular Structure Analysis
Molecular structure analysis of compounds like N-desalkyludenafil can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as demonstrated in the characterization of related compounds (Kee et al., 2020). These methods provide detailed information on the molecular framework and functional groups present in the compound.
Chemical Reactions and Properties
Chemical reactions involving N-desalkyludenafil or analogous compounds can include transformations like N-dealkylation, which is influenced by the presence of enzymes or chemical catalysts. The reactivity and interaction potential with other drugs can be predicted by understanding the enzymes involved in its metabolism, as seen with N-desalkylpropafenone (Botsch et al., 1993).
Wissenschaftliche Forschungsanwendungen
Phosphodiesterase-5 Inhibition : N-desalkyludenafil is a highly selective and potent inhibitor of phosphodiesterase-5, primarily used for treating erectile dysfunction in men. This reflects its significant role in clinical applications related to sexual health (Ashour, Rahman, & Kassem, 2014).
Antihypertensive and Electrolyte Effects : As a selective mineralocorticoid receptor antagonist, N-desalkyludenafil has shown potential in clinical studies for its antihypertensive and electrolyte effects, indicating its relevance in cardiovascular health and fluid balance management (Funder, 2009).
Pharmacokinetic Studies : N-desalkyludenafil has been used in pharmacokinetic studies, particularly in determining its concentration and metabolites in human plasma, which is crucial for understanding drug absorption, distribution, metabolism, and excretion processes (Ku et al., 2009).
Drug Interaction and Metabolism : Understanding the metabolic pathways and drug interaction potential of N-desalkyludenafil is essential for predicting responses and variabilities in drug treatments. Studies have identified specific enzymes involved in its metabolism, offering insights into its interaction with other pharmaceuticals and its role in personalized medicine (Botsch et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAFYWMRZOZKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil | |
CAS RN |
319491-68-4 | |
| Record name | N-Desalkyludenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESALKYLUDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



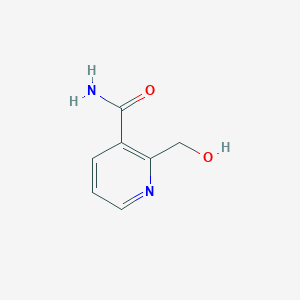

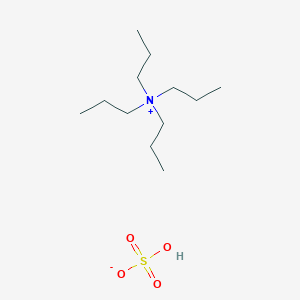
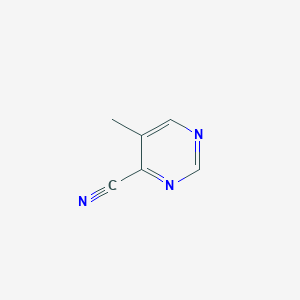
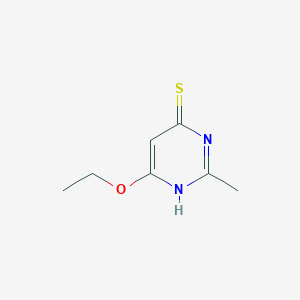

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
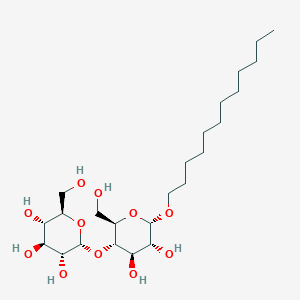
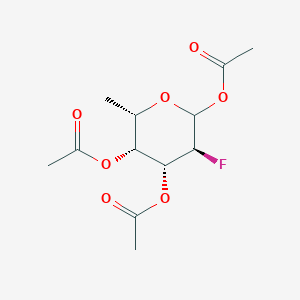
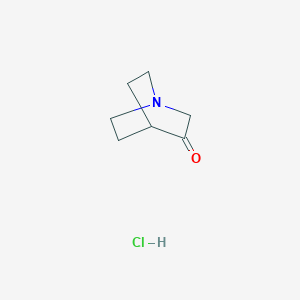
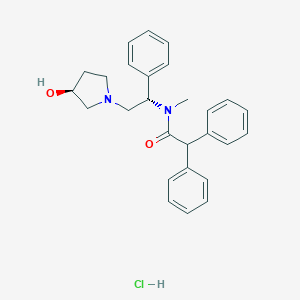
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)